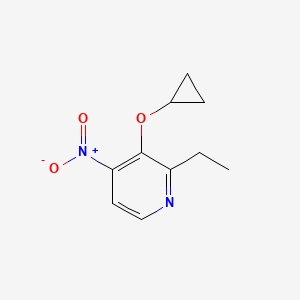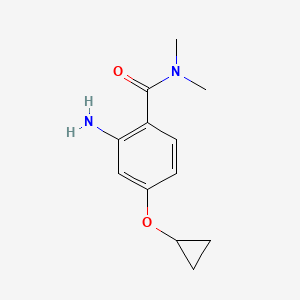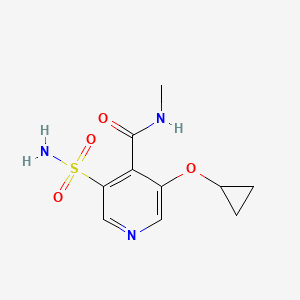
1-(6-Chloropyridazin-3-YL)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloropyridazin-3-YL)piperidin-2-one is a heterocyclic compound that contains both a pyridazine ring and a piperidinone ring
Vorbereitungsmethoden
The synthesis of 1-(6-Chloropyridazin-3-YL)piperidin-2-one typically involves the reaction of 6-chloropyridazine with piperidin-2-one under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
1-(6-Chloropyridazin-3-YL)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Wissenschaftliche Forschungsanwendungen
1-(6-Chloropyridazin-3-YL)piperidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-(6-Chloropyridazin-3-YL)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its binding affinity and the receptor type .
Vergleich Mit ähnlichen Verbindungen
1-(6-Chloropyridazin-3-YL)piperidin-2-one can be compared with other similar compounds, such as:
1-(6-Chloropyridazin-3-YL)piperidin-4-ol: This compound has a hydroxyl group instead of a ketone group, which affects its reactivity and biological activity.
1-(6-Chloropyridazin-3-YL)piperidin-4-one: This compound has a similar structure but differs in the position of the functional group, which can influence its chemical properties and applications
Eigenschaften
Molekularformel |
C9H10ClN3O |
|---|---|
Molekulargewicht |
211.65 g/mol |
IUPAC-Name |
1-(6-chloropyridazin-3-yl)piperidin-2-one |
InChI |
InChI=1S/C9H10ClN3O/c10-7-4-5-8(12-11-7)13-6-2-1-3-9(13)14/h4-5H,1-3,6H2 |
InChI-Schlüssel |
WIFDJUKENZVZED-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(=O)C1)C2=NN=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


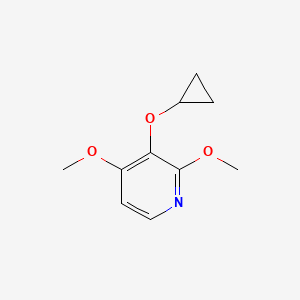
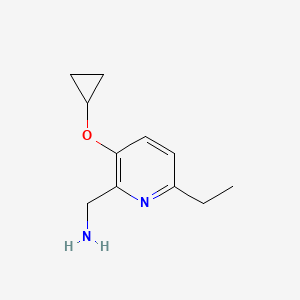


![1-[2-(Chloromethyl)-6-fluoropyridin-4-YL]ethanone](/img/structure/B14838241.png)

